1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid
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Overview
Description
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid is a chemical compound with the molecular formula C2H4N4O3S2. It is known for its unique structure, which includes a tetrazole ring and a sulfonic acid group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid typically involves the following steps:
Addition Reaction: Aminomethanesulfonic acid reacts with carbon disulfide in the presence of potassium hydroxide to form an intermediate product.
S-Methylation: The intermediate product undergoes S-methylation with methyl iodide.
Cyclization: The S-methylated product is then cyclized with sodium azide to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: The tetrazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted tetrazoles.
Scientific Research Applications
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the tetrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Mercapto-1H-tetrazole-1-methane sulfonic acid
- 5-Mercaptotetrazole-1-methanesulfonic acid
- 5-Mercapto-1H-tetrazole-1-methane sulfonic acid
Uniqueness
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid is unique due to its specific combination of a tetrazole ring and a sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C2H6N4O3S2 |
---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-methyl-5-sulfanylidenetetrazolidine-2-sulfonic acid |
InChI |
InChI=1S/C2H6N4O3S2/c1-5-2(10)3-4-6(5)11(7,8)9/h4H,1H3,(H,3,10)(H,7,8,9) |
InChI Key |
NNEYBVMFMGJKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NNN1S(=O)(=O)O |
Origin of Product |
United States |
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